molecular formula C21H31N3O2 B7185578 (2-Morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone

(2-Morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B7185578
M. Wt: 357.5 g/mol
InChI Key: XEHDCOHYGGBMQD-UHFFFAOYSA-N
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Description

(2-Morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the piperidine and pyrrolidine moieties through nucleophilic substitution and reductive amination reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2-Morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2-Morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
  • (2-Morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone
  • (2-Morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]propanone

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the morpholine, piperidine, and pyrrolidine rings. This structural arrangement can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-morpholin-4-ylphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c25-21(19-6-2-3-7-20(19)23-12-14-26-15-13-23)24-11-8-18(17-24)16-22-9-4-1-5-10-22/h2-3,6-7,18H,1,4-5,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHDCOHYGGBMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCN(C2)C(=O)C3=CC=CC=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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